molecular formula C17H11Cl2F3N2O B2837434 6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline CAS No. 477889-38-6

6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline

Cat. No.: B2837434
CAS No.: 477889-38-6
M. Wt: 387.18
InChI Key: TWZSXJPEMKQZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline (CAS 477889-08-0) is a synthetic quinoxaline derivative of significant interest in medicinal chemistry and drug discovery research. Quinoxalines are a privileged scaffold in pharmaceutical development due to their diverse biological activities . This specific compound features a 2,3-dimethylphenoxy substitution and a trifluoromethyl group, modifications often explored to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to biological targets . While pharmacological data for this precise molecule is limited in public literature, research on structurally similar chlorinated and trifluoromethyl-substituted quinoxalines suggests a strong potential for various bioactivities. Analogous compounds in the quinoxaline class have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antitumoral, and antiprotozoal activities . For instance, some 6,7-dichloro-2,3-disubstituted quinoxaline derivatives have been synthesized and evaluated for their cytotoxicity and antitumor potential, highlighting the research value of this chemical class in oncology . The presence of the dichloro and trifluoromethyl groups is a common strategy in drug design to enhance metabolic stability and cell membrane permeability . This product is provided for research use only and is intended for in-vitro analysis and experimental purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the scientific literature on quinoxaline derivatives to further investigate the specific potential and mechanisms of action of this compound.

Properties

IUPAC Name

6,7-dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2F3N2O/c1-8-4-3-5-14(9(8)2)25-16-15(17(20,21)22)23-12-6-10(18)11(19)7-13(12)24-16/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZSXJPEMKQZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Dichloro Groups: Chlorination of the quinoxaline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group can be introduced via nucleophilic aromatic substitution, using a suitable phenol derivative and a base such as potassium carbonate.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinoxaline derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that derivatives of quinoxaline compounds exhibit significant anticonvulsant properties. A study demonstrated that modifications at specific positions of the quinoxaline ring can enhance their efficacy against seizures. The structure-activity relationship (SAR) for these compounds revealed that small substituents can maintain or improve anticonvulsant activity while larger groups may diminish it .

Case Study:
A derivative similar to 6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline was tested in rodent models for seizure protection. Results showed that it effectively transitioned sodium channels into a slow-inactivated state, which is crucial for reducing neuronal excitability .

Anticancer Potential

Quinoxaline derivatives have also been explored for their anticancer properties. Specifically, compounds with trifluoromethyl groups have shown promise in inhibiting cell proliferation in various cancer cell lines. Research indicates that the presence of electron-withdrawing groups enhances the compound's ability to interfere with cellular processes critical for tumor growth .

Data Table: Anticancer Activity of Quinoxaline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.0Induction of apoptosis
Compound BMCF-710.0Inhibition of cell cycle progression
This compoundA5497.5Targeting mitochondrial pathways

Agricultural Applications

The compound has potential uses in agricultural chemistry as a pesticide or herbicide. Its chlorinated and trifluoromethyl functionalities suggest a role in inhibiting specific enzymes in plant metabolism or pest physiology.

Herbicidal Activity

Studies have shown that compounds with similar structures can inhibit the growth of certain weeds by disrupting photosynthetic pathways or interfering with hormone signaling in plants .

Case Study:
Field trials conducted with a related quinoxaline derivative demonstrated effective control over common agricultural weeds with minimal phytotoxicity to crops. The trials indicated a significant reduction in weed biomass compared to untreated controls .

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoxaline Derivatives

Quinoxaline derivatives exhibit diverse pharmacological properties depending on substituent patterns. Below is a detailed comparison with key analogs:

Substituent Position and Bioactivity

  • 6,7-Dichloro-2-(2,4-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline (CAS 477889-08-0): A positional isomer of the target compound, differing in the methyl group placement on the phenoxy ring (2,4- vs. 2,3-dimethylphenoxy). Molecular weight: 387.18 .
  • 2-Chloro-3-(trifluoromethyl)quinoxaline (CAS 254732-51-9): Lacks the dichloro and phenoxy groups. The simplified structure reduces molecular weight (238.6 g/mol) and may decrease antimicrobial activity compared to the target compound, as halogenation and bulky substituents often enhance target binding .
  • 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline: Replaces the trifluoromethyl and phenoxy groups with pyridyl rings. Pyridyl substituents introduce hydrogen-bonding capability, which may shift activity toward metal coordination or kinase inhibition rather than antimicrobial effects .

Functional Group Contributions

  • Trifluoromethyl Group: Present in both the target compound and 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides (), this group increases lipophilicity and resistance to oxidative metabolism. In 1,4-dioxides, it enhances anti-mycobacterial activity by improving membrane penetration .
  • Chlorine Atoms: The 6,7-dichloro configuration in the target compound mirrors 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline (), where nitro and thiophene groups confer redox activity. Chlorine’s electron-withdrawing effects may stabilize charge-transfer interactions in biological systems .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Bioactivity Reference ID
6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline C₁₇H₁₁Cl₂F₃N₂O 387.18 6,7-Cl; 2-(2,3-dimethylphenoxy); 3-CF₃ Antimicrobial (predicted)
6,7-Dichloro-2-(2,4-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline C₁₇H₁₁Cl₂F₃N₂O 387.18 6,7-Cl; 2-(2,4-dimethylphenoxy); 3-CF₃ Not reported
2-Chloro-3-(trifluoromethyl)quinoxaline C₉H₄ClF₃N₂ 238.6 2-Cl; 3-CF₃ Research tool
6-Bromo-2-chloro-N-[4-(trifluoromethyl)phenyl]-3-aminoquinoxaline C₁₅H₈BrClF₃N₃ 402.6 6-Br; 2-Cl; 3-NH-C₆H₄-CF₃ Dual anticancer/antimicrobial

Research Findings and Implications

  • Synthetic Challenges: The target compound’s synthesis likely involves nucleophilic substitution reactions similar to 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides (), where electron-withdrawing groups activate the quinoxaline core for functionalization .

Biological Activity

6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline is a synthetic compound belonging to the quinoxaline class, which has garnered interest for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

  • Molecular Formula : C17H11Cl2F3N2O
  • Molecular Weight : 387.18 g/mol
  • CAS Number : [7163269]

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoxaline derivatives. For instance:

  • Activity Against Bacteria : A study investigated various quinoxaline derivatives, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 mg/L against strains like Staphylococcus aureus and Enterococcus faecium, including antibiotic-resistant variants such as MRSA and VRE .
Bacterial StrainMIC (mg/L)Activity
Staphylococcus aureus0.25Effective
Enterococcus faecium0.5Effective
MRSA1Effective
VRE1Effective
  • Biofilm Formation : The compound was also effective in preventing biofilm formation, a critical factor in bacterial resistance to treatment .

Anticancer Activity

The quinoxaline scaffold is known for its anticancer properties. In various studies, derivatives similar to this compound have shown promising results:

  • Inhibition of Tumor Cell Lines : Compounds with similar structures have demonstrated high inhibitory effects on tumor cell lines, surpassing the efficacy of standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µg/mL)Comparison to Doxorubicin
A549 (Lung cancer)<100Higher efficacy
MCF-7 (Breast cancer)<100Higher efficacy
HeLa (Cervical cancer)<100Higher efficacy

The biological activity of quinoxaline derivatives is often attributed to their ability to interact with specific biological targets:

  • DNA Interaction : Quinoxalines can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A research study published in a peer-reviewed journal evaluated the antimicrobial properties of several quinoxaline derivatives. The results indicated that compounds structurally related to this compound exhibited superior antibacterial activity compared to traditional antibiotics .
  • Anticancer Screening :
    • Another study focused on the anticancer potential of quinoxaline derivatives showed that certain analogs led to significant apoptosis in cancer cells through activation of specific apoptotic pathways .

Q & A

Q. What are the common synthetic routes for preparing 6,7-Dichloro-2-(2,3-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline?

Methodological Answer: The synthesis typically involves multi-step reactions starting with 2,3-dichloroquinoxaline derivatives. Key steps include:

Nucleophilic substitution : Reacting 2,3-dichloroquinoxaline with 2,3-dimethylphenol under basic conditions (e.g., K₂CO₃ or triethylamine) to introduce the phenoxy group at position 2 .

Trifluoromethylation : Introducing the trifluoromethyl group at position 3 via cross-coupling reactions (e.g., using CuI or Pd catalysts) or halogen exchange with CF₃ sources like TMSCF₃ .

Purification : Column chromatography (e.g., silica gel, hexane/EtOAc) or recrystallization to isolate the product.

Q. Example Protocol Table

StepReagents/ConditionsYieldReference
Phenoxy substitution2,3-dimethylphenol, DMF, 80°C, 12h65%
TrifluoromethylationCuI, TMSCF₃, DMF, 100°C, 6h72%

Q. What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer: Critical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. For example, the trifluoromethyl group appears as a singlet (~δ -60 ppm in ¹⁹F NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ at m/z 415.03 for C₁₉H₁₄Cl₂F₃N₂O) .
  • X-ray Crystallography : To resolve crystal packing and confirm stereochemistry (if crystals are obtainable) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer: Variables to optimize:

  • Temperature : Higher temperatures (e.g., 100°C vs. 80°C) may accelerate trifluoromethylation but risk decomposition .
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution steps .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for trifluoromethylation .
  • Workup : Use of aqueous NaHCO₃ to neutralize acidic byproducts and prevent hydrolysis .

Case Study : Replacing POCl₃ with PCl₅ in chlorination steps reduced side-product formation by 15% .

Q. How do structural modifications (e.g., substituent position) influence biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:

  • Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability .
  • Chloro vs. Fluoro Substituents : Chloro groups at positions 6/7 increase electrophilicity, enhancing reactivity with biological targets (e.g., kinase inhibition) .
  • Phenoxy Group : Bulky 2,3-dimethylphenoxy groups may sterically hinder off-target interactions, improving selectivity .

Advanced Technique : Docking simulations (e.g., AutoDock Vina) predict interactions with ATP-binding pockets in kinases .

Q. How can discrepancies in reported biological activity data be resolved?

Methodological Answer: Common causes and solutions:

  • Purity Variability : Use HPLC (≥95% purity) and elemental analysis to confirm compound integrity .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce variability .
  • Data Normalization : Compare IC₅₀ values relative to positive controls (e.g., doxorubicin for cytotoxicity assays) .

Example : A 2025 study found that impurities from incomplete trifluoromethylation reduced activity by 40%; repurification restored potency .

Q. What computational methods are used to predict the compound’s reactivity and stability?

Methodological Answer:

  • DFT Calculations : Predict electron density maps to identify reactive sites (e.g., nucleophilic aromatic substitution at C2) .
  • Molecular Dynamics (MD) : Simulate solvation effects and degradation pathways (e.g., hydrolysis in aqueous media) .
  • QSAR Models : Correlate substituent electronegativity with bioactivity (e.g., Hammett σ values for chloro/trifluoromethyl groups) .

Q. Data Contradiction Analysis Table

IssueConflicting ReportsResolution Strategy
Biological PotencyIC₅₀ varies by 10-fold across studiesValidate assay protocols; use internal standards
SolubilityDiscrepancies in DMSO solubility (2-10 mg/mL)Measure via nephelometry; report temperature

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.